![molecular formula C20H18O5S B12530901 2-Methyl-1,4-bis[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one CAS No. 861718-31-2](/img/structure/B12530901.png)
2-Methyl-1,4-bis[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,4-bis[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-bis[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methyl-9H-thioxanthen-9-one with epichlorohydrin in the presence of a base, such as sodium hydroxide, to introduce the oxirane groups. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize costs. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,4-bis[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The thioxanthene core can be reduced to form thioxanthene derivatives.
Substitution: The oxirane groups can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or alcohols are used under mild conditions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of thioxanthene derivatives.
Substitution: Formation of substituted oxirane derivatives.
Scientific Research Applications
2-Methyl-1,4-bis[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactive oxirane groups.
Mechanism of Action
The mechanism of action of 2-Methyl-1,4-bis[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one involves its interaction with various molecular targets. The oxirane groups can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity can disrupt normal cellular processes, contributing to its potential biological activities. The thioxanthene core may also interact with specific receptors or enzymes, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Bisphenol F diglycidyl ether: Similar in structure due to the presence of oxirane groups.
4,4’-Methylenebisphenol diglycidyl ether: Another compound with oxirane groups and a similar core structure.
Uniqueness
2-Methyl-1,4-bis[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one is unique due to the presence of both oxirane groups and a thioxanthene core, which impart distinct chemical and biological properties
Properties
CAS No. |
861718-31-2 |
|---|---|
Molecular Formula |
C20H18O5S |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-methyl-1,4-bis(oxiran-2-ylmethoxy)thioxanthen-9-one |
InChI |
InChI=1S/C20H18O5S/c1-11-6-15(24-9-12-7-22-12)20-17(19(11)25-10-13-8-23-13)18(21)14-4-2-3-5-16(14)26-20/h2-6,12-13H,7-10H2,1H3 |
InChI Key |
HZYPILCADINAEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1OCC3CO3)C(=O)C4=CC=CC=C4S2)OCC5CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


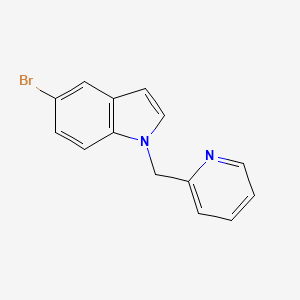
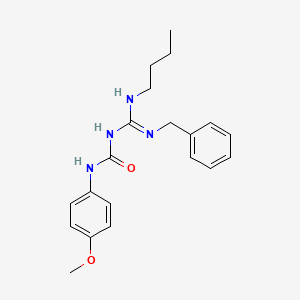
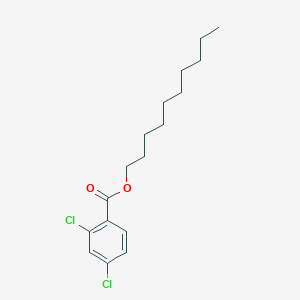
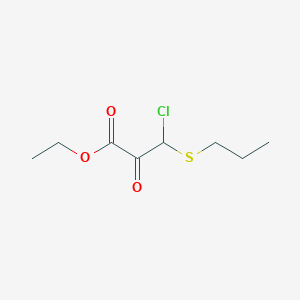
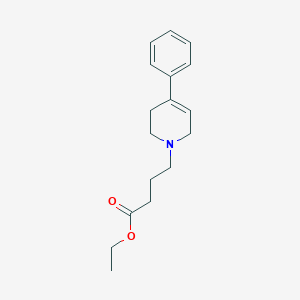
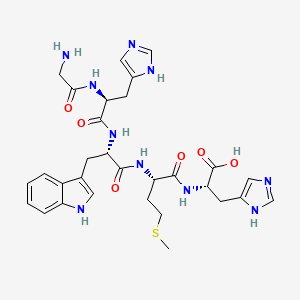
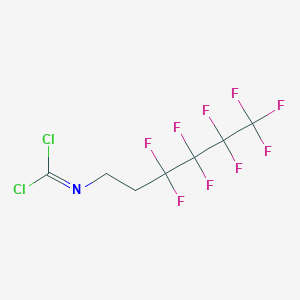
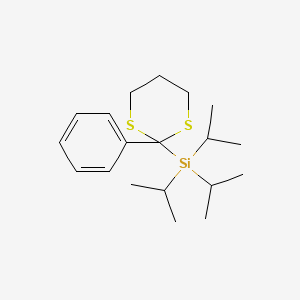
![Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]-](/img/structure/B12530858.png)
![{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol](/img/structure/B12530865.png)
![Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12530866.png)
![5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole](/img/structure/B12530879.png)
![4-([1,1'-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide](/img/structure/B12530895.png)
![4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B12530899.png)
